2-Fluoro-6-methylaniline: The Ortho-Fluoro-Methyl Scaffold in Drug Design
2-Fluoro-6-methylaniline: The Ortho-Fluoro-Methyl Scaffold in Drug Design
Topic: 2-Fluoro-6-methylaniline: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
2-Fluoro-6-methylaniline (CAS 443-89-0), also known as 6-fluoro-o-toluidine, is a critical aniline building block characterized by its specific 2,6-disubstitution pattern. This "ortho-fluoro-methyl" motif is highly valued in medicinal chemistry for its ability to restrict conformational freedom (atropisomerism) and modulate metabolic stability without the high lipophilicity penalty associated with 2,6-dichloro or 2,6-dimethyl analogs. It serves as a primary precursor for 7-fluoroindazoles , Type II kinase inhibitors , and the 2-fluoro-6-methylbenzoyl fragment found in FDA-approved drugs like Avacopan .
Structural & Electronic Profile
The utility of 2-fluoro-6-methylaniline stems from the interplay between steric bulk and electronic modulation:
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Steric Constraint (The Ortho Effect): The 6-methyl group provides significant steric bulk, forcing the amino group (and subsequent amides/ureas) out of planarity with the phenyl ring. This is exploited in kinase inhibitors to lock molecules into bioactive conformations (e.g., binding to the DFG-out pocket).[1]
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Electronic Modulation: The 2-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity of the amine compared to o-toluidine, while the 6-methyl group offers weak electron donation (+I).
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Metabolic Blocking: The 2,6-substitution blocks the metabolically vulnerable ortho-positions, preventing hydroxylation and extending the half-life of drug candidates.
Physicochemical Properties Table[2]
| Property | Data | Note |
| CAS Number | 443-89-0 | |
| Molecular Formula | C₇H₈FN | |
| Molecular Weight | 125.14 g/mol | |
| Appearance | Colorless to light yellow liquid/low-melting solid | MP: 28–30 °C |
| Boiling Point | 89 °C @ 13 mmHg | |
| Density | 1.082 g/mL @ 25 °C | |
| pKa (Conjugate Acid) | ~3.2 – 3.5 (Estimated) | Lower than aniline (4.[2][3][4]6) due to F (-I) effect.[5][6][7] |
| Refractive Index | n20/D 1.536 | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in water |
Synthetic Routes[8][9][10][11][12][13][14]
The synthesis of 2-fluoro-6-methylaniline is non-trivial due to the directing effects of the substituents. The most scalable route involves the nitration of 2-fluorotoluene, followed by isomer separation and reduction.
Route A: Nitration-Reduction (Industrial Standard)
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Nitration: 2-Fluorotoluene is nitrated (HNO₃/H₂SO₄). This yields a mixture of isomers, primarily 4-nitro (para to F) and 6-nitro (ortho to F, meta to Me).
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Separation: Fractional distillation or crystallization separates the desired 2-fluoro-6-nitrotoluene (CAS 769-10-8) from the 4-nitro isomer.
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Reduction: The nitro group is reduced to the amine using Fe/HCl, H₂/Pd-C, or SnCl₂.
Route B: Indazole Ring Opening (Specialized)
In rare cases, 7-fluoroindazoles can be cleaved, but typically the aniline is the precursor to the indazole, not the product.
Visualization: Synthetic Pathway
Figure 1: Primary synthetic pathway via nitration of 2-fluorotoluene.
Reactivity & Experimental Protocols
Amide Coupling (Chloroacetylation)
The reaction with chloroacetyl chloride is a standard method to generate chloroacetamides , which are key intermediates for herbicides (chloroacetanilide class) and pharmaceutical scaffolds.
Protocol:
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Reagents: 2-Fluoro-6-methylaniline (1.0 equiv), Chloroacetyl chloride (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.2 equiv) or K₂CO₃.
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Solvent: Anhydrous THF or DCM.
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Procedure:
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Dissolve aniline and base in solvent at 0 °C.
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Add chloroacetyl chloride dropwise to control exotherm.
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Stir at RT for 3–6 hours.
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Workup: Quench with water, extract with EtOAc. Wash with brine.
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Yield: Typically 85–95%.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl, followed by elimination of HCl (captured by base).
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Synthesis of 7-Fluoroindazole
This aniline is the standard starting material for the 7-fluoroindazole scaffold, a bioisostere of the indole ring found in many kinase inhibitors.
Workflow:
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Acetylation: Aniline → Acetamide (Ac₂O).
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Nitrosation/Cyclization: Reaction with isoamyl nitrite and acetic anhydride (Jacobson indazole synthesis) yields the 1-acetyl-7-fluoroindazole.
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Hydrolysis: Removal of the acetyl group yields 7-fluoroindazole.
Visualization: Reactivity Network
Figure 2: Key reactivity pathways transforming the aniline into high-value scaffolds.
Applications in Medicinal Chemistry
The Avacopan Connection
Avacopan (Tavneos) , an FDA-approved C5a receptor antagonist for ANCA-associated vasculitis, contains a 2-fluoro-6-methylbenzoyl moiety.
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Role: This fragment is crucial for binding affinity and metabolic stability.
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Synthesis Connection: The aniline is converted via the Sandmeyer reaction (diazotization followed by cyanation) to the nitrile, which is hydrolyzed to the benzoic acid, and finally converted to the acyl chloride used to acylate the piperidine core of Avacopan.
Kinase Inhibitors (Type II)
In kinase inhibitor design, the 2-fluoro-6-methylaniline motif is often used to occupy the hydrophobic pocket adjacent to the ATP binding site.
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Conformational Locking: The steric clash of the 6-methyl group with the amide hydrogen or adjacent ring systems restricts rotation, favoring the "DFG-out" inactive kinase conformation (Type II inhibition).
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Bioisosterism: It serves as a replacement for the 2,6-dichloroaniline moiety (found in Diclofenac derivatives) to reduce lipophilicity (LogP) and avoid toxicological issues associated with chlorinated anilines.
Safety and Handling
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][8][9] |
| Serious Eye Damage | H318 | Causes serious eye damage.[4][9] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[4][8][9] |
Handling Protocol:
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PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Use in a fume hood to avoid inhalation of vapors.
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Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The amine can oxidize (darken) upon exposure to air and light.
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Spill: Absorb with sand or vermiculite. Do not flush into drains (toxic to aquatic life).
References
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ChemicalBook. 2-Fluoro-6-methylaniline Properties and Synthesis.Link
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Sigma-Aldrich. Product Specification: 2-Fluoro-6-methylaniline, 97%.Link
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BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.Link
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Semantic Scholar. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine (Avacopan Synthesis).Link
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GuideChem. Synthesis of 7-Fluoro Indazole from 2-fluoro-6-methylaniline.Link
Sources
- 1. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Fluoro-6-methylaniline | CAS 443-89-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. guidechem.com [guidechem.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. m.molbase.com [m.molbase.com]
- 9. 2-Fluoro-6-methylaniline | C7H8FN | CID 14155411 - PubChem [pubchem.ncbi.nlm.nih.gov]
